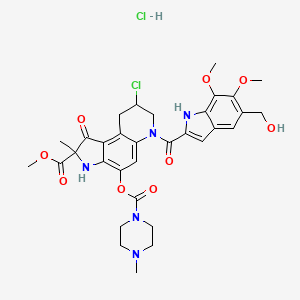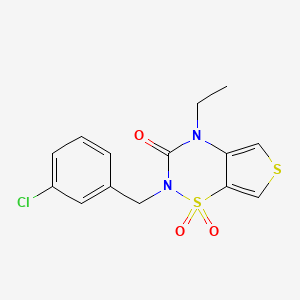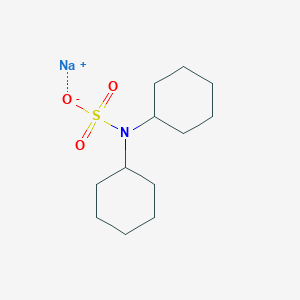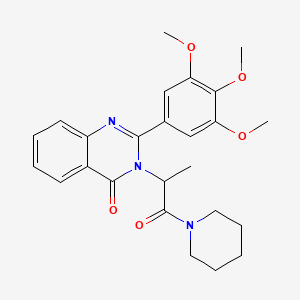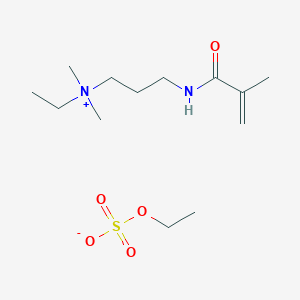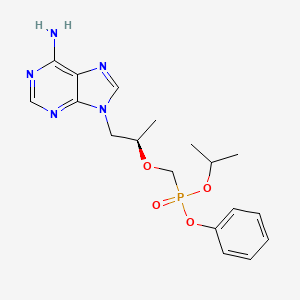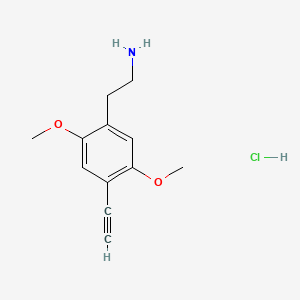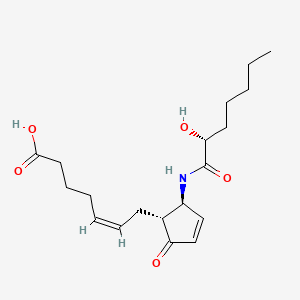
Clopidogrel camsylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clopidogrel camsylate is an antiplatelet agent used to inhibit blood clots in various conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is structurally and pharmacologically similar to ticlopidine and is sold under the brand name Plavix among others . This compound works by irreversibly inhibiting a receptor called P2Y12 on platelets, which prevents platelet aggregation and reduces the risk of heart attacks and strokes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel camsylate involves several steps, starting from the precursor compound 2-chlorobenzyl cyanide. The key steps include:
Cyclization: The precursor undergoes cyclization to form a thienopyridine ring.
Hydrolysis: The nitrile group is hydrolyzed to form a carboxylic acid.
Esterification: The carboxylic acid is esterified to form the methyl ester.
Resolution: The racemic mixture is resolved to obtain the active S-enantiomer.
Salt Formation: The active enantiomer is then converted to its camsylate salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Clopidogrel camsylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolite.
Reduction: Reduction reactions can convert the active metabolite back to its inactive form.
Substitution: Substitution reactions can occur at the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as glutathione can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Active Metabolite: The major product of oxidation is the active thiol-containing metabolite.
Inactive Metabolite: Reduction reactions yield inactive carboxylic acid derivatives.
Scientific Research Applications
Clopidogrel camsylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antiplatelet mechanisms and drug interactions.
Biology: Researchers use it to investigate platelet function and blood clotting pathways.
Medicine: It is extensively studied for its therapeutic effects in preventing cardiovascular events.
Industry: The compound is used in the pharmaceutical industry for the development of antiplatelet therapies.
Mechanism of Action
Clopidogrel camsylate exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes. This receptor plays a critical role in the activation and aggregation of platelets, which are essential processes in clot formation. By blocking this receptor, this compound prevents platelet aggregation and reduces the risk of thrombotic events .
Comparison with Similar Compounds
Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer thienopyridine with a faster onset of action and greater potency.
Ticagrelor: A non-thienopyridine P2Y12 inhibitor with reversible binding.
Uniqueness: Clopidogrel camsylate is unique due to its irreversible binding to the P2Y12 receptor, which provides prolonged antiplatelet effects. It is also widely used in combination with aspirin for dual antiplatelet therapy, making it a cornerstone in the management of cardiovascular diseases .
Properties
CAS No. |
862163-72-2 |
|---|---|
Molecular Formula |
C26H32ClNO6S2 |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t15-;7-,10-/m01/s1 |
InChI Key |
XEENARPWPCQXST-DDJQTTAYSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




